molecular formula C16H16 B090989 4,4'-Dimethyl-trans-stilbene CAS No. 18869-29-9

4,4'-Dimethyl-trans-stilbene

Cat. No.: B090989
CAS No.: 18869-29-9
M. Wt: 208.3 g/mol
InChI Key: KINZBJFIDFZQCB-VAWYXSNFSA-N
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Description

4,4'-Dimethyl-trans-stilbene is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-1,2-Bis(4-methylphenyl)ethene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Partially Etherified Derivatives

    Fujita et al. (2004) developed stereoselective syntheses of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, which are used in coordination chemistry, analogous to calix[4]arene systems (Fujita et al., 2004).

  • Cyclic Peroxides Synthesis

    Qian et al. (1992) demonstrated the synthesis of cyclic peroxides from alkenes like 1,1-bis(4-methylphenyl)ethene using manganese(II and III) in the presence of molecular oxygen (Qian et al., 1992).

  • Photochromic Properties in Derivatives

    Uchida et al. (1990) synthesized 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives exhibiting thermally irreversible and fatigue-resistant photochromic properties (Uchida et al., 1990).

  • Coordination Polymers Synthesis

    Dong et al. (1999) synthesized one-dimensional organic/inorganic composite polymers using 1,2-bis(4-pyridyl)ethyne or trans-1,2-bis(4-pyridyl)ethene, showing unique chain structures (Dong et al., 1999).

  • Fluorescence Behavior Study

    Nishio et al. (2014) investigated the effect of cyano substitution on the fluorescence behavior of 1,2-bis(pyridylphenyl)ethene, revealing different emission behaviors in solution and solid state (Nishio et al., 2014).

  • Photoisomerization in Solution and Solid State

    Fengqiang et al. (2006) studied the photoisomerization of bis(biphenyl)ethylenes and ethenes, showing different behaviors in solution and solid-state (Fengqiang et al., 2006).

  • Metal Sequestration Model System

    Ams et al. (2006) described intramolecularly activated precipitons for light-triggered or catalytically activated precipitation, useful in metal sequestration applications (Ams et al., 2006).

  • Aggregate-Induced Enhanced Emission in Amphiphilic Dyes

    Hirose et al. (2009) showed that a 1-cyano-1,2-bis(biphenyl)ethene derivative with amphiphilic side chains exhibited enhanced emission in an aqueous environment (Hirose et al., 2009).

Future Directions

The future directions for research on “(E)-1,2-Bis(4-methylphenyl)ethene” could include further investigation into its synthesis, particularly through the protodeboronation of alkyl boronic esters . Additionally, more research could be conducted to explore its chemical reactions and mechanism of action.

Properties

IUPAC Name

1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINZBJFIDFZQCB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18869-29-9, 1588-49-4
Record name (E)-1,2-Bis(4-methylphenyl)ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DIMETHYLSTILBENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.4 g(5.37 mmol) of (4-methylbenzyl)triphenylphosphonium bromide and 0.98 g(60%, 24.4 mmol) of NaH were refluxed in toluene for 6 hours. After cooled down, 0.586 g(4.88 mmol) of 4-methylbenzaldehyde was introduced gradually to the solution to be refluxed again for 6 hours. The resulted product was treated with water to be extracted with ethyl acetate. The solvent was distilled off and the residue was recrystallized in ethanol. Yield; 71%.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.98 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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